Tetrakis(trimethylsilylethynyl)silane is a silane compound characterized by the presence of four trimethylsilylethynyl groups attached to a silicon atom. This compound is significant in the field of materials science, particularly for its applications in chemical vapor deposition and as an intermediate in the synthesis of various functional materials. It is classified under organosilicon compounds, which are known for their versatile properties and applications in organic synthesis and materials science.
The synthesis of tetrakis(trimethylsilylethynyl)silane typically involves a multi-step process. One common method includes the reaction of tetrachlorosilane with chlorotrimethylsilane in the presence of lithium metal. This method can be summarized in the following steps:
The synthesis can also involve hydrolysis steps to convert intermediates into desired silanes. For example, tetrakis(trimethylsilylethynyl)silane can be hydrolyzed using acid after reacting with alkyl lithium or alkali metal alkoxides, leading to further derivatives such as tris(trimethylsilyl)silane .
Tetrakis(trimethylsilylethynyl)silane has a tetrahedral molecular geometry due to the four equivalent trimethylsilylethynyl groups surrounding the central silicon atom. Each trimethylsilylethynyl group consists of a silicon atom bonded to three methyl groups and an ethynyl group (−C≡CH).
Tetrakis(trimethylsilylethynyl)silane can undergo various chemical reactions involving substitution and oxidation:
Common reagents for these reactions include halogens for substitution and oxidizing agents like potassium permanganate or chromium trioxide for oxidation processes .
The mechanism by which tetrakis(trimethylsilylethynyl)silane acts primarily revolves around its ability to form stable bonds with other compounds during reactions, making it an effective intermediate in organic synthesis and materials science.
The compound's reactivity is influenced by its electronic structure, where the presence of multiple silyl groups enhances its nucleophilic character, allowing it to participate effectively in various chemical transformations .
Tetrakis(trimethylsilylethynyl)silane finds applications primarily in:
The synthesis of tetrakis(trimethylsilylethynyl)silane (TTMSE) initiates with the preparation of its fully protected precursor, tetrakis((trimethylsilyl)ethynyl)silane (TTMS), through copper-catalyzed alkynylation of silicon tetrachloride. This reaction employs trimethylsilylacetylene and silicon tetrachloride in anhydrous tetrahydrofuran (THF), using a palladium/copper catalyst system (e.g., Pd(PPh₃)₂Cl₂/CuI) and triethylamine as a base. The reaction proceeds under inert conditions at 45–60°C for 12–24 hours, yielding TTMS as a crystalline solid after aqueous workup and recrystallization from hexane (yield: 85–92%) [3] [7]. TTMS serves as the critical precursor for all downstream deprotection reactions due to its stability and ease of purification. The silyl groups act as protective moieties, shielding the reactive ethynyl termini during handling and storage while enabling controlled deprotection in subsequent steps [3].
Table 1: Key Precursors for TTMSE Synthesis
Compound | Chemical Formula | Role | Physical State |
---|---|---|---|
Tetrakis((trimethylsilyl)ethynyl)silane (TTMS) | C₂₀H₃₆Si₅ | Primary precursor | Crystalline solid |
Silicon tetrachloride | SiCl₄ | Silicon source | Liquid |
Trimethylsilylacetylene | C₅H₁₀Si | Alkyne source | Liquid |
Desilylation of TTMS to TTMSE leverages trifluoromethanesulfonic acid (TfOH) as a chemoselective desilylating agent. This stepwise protocol involves titrating TTMS with controlled equivalents of TfOH (0.25–1.0 equiv.) in dichloromethane (DCM) at –78°C to 0°C. The reaction exhibits exceptional chemoselectivity:
Critical to success is the moisture-free environment and stoichiometric precision, as excess acid induces oligomerization. Quenching with ice-cold saturated NaHCO₃ followed by DCM extraction isolates crude products. This method’s superiority over fluoride-based deprotection lies in avoiding protodesilylation side reactions and preserving the silicon-ethynyl backbone integrity [3].
Table 2: TfOH Stoichiometry vs. Desilylation Products
TfOH Equivalents | Reaction Temperature | Primary Product | Yield (%) |
---|---|---|---|
0.25 | –78°C | (HC≡C)Si(C≡CTMS)₃ | 88 |
1.0 | 0°C | (HC≡C)₂Si(C≡CTMS)₂ | 82 |
3.0 | 0°C | (HC≡C)₃Si(C≡CTMS) | 78 |
4.0 | 0°C | Si(C≡CH)₄ | 75 |
Partially deprotected intermediates exhibit high air sensitivity and thermal instability, necessitating non-chromatographic purification. Fractional sublimation under high vacuum (10⁻²–10⁻³ mbar) isolates these species:
This technique exploits differential volatility arising from decreasing silyl group count. Crucially, it avoids decomposition observed during column chromatography (e.g., silica-induced polymerization). All intermediates and TTMSE are characterized by ¹H/¹³C NMR and FT-IR, confirming the absence of TfOH residues and showing characteristic C≡C stretches at 2100–2150 cm⁻¹ [3].
The stepwise TfOH-mediated route offers controlled access to intermediates but suffers from cumulative yield loss (4 steps, 52–58% overall yield to TTMSE). In contrast, a hypothetical single-pot process could theoretically achieve 70–80% yields but remains unrealized due to:
Table 3: Synthetic Route Comparison
Parameter | Stepwise Route | Theoretical Single-Pot Route |
---|---|---|
Overall Yield | 52–58% | 70–80% (projected) |
Intermediate Isolation | Yes (via sublimation) | No |
Byproducts | <5% | 15–30% (estimated) |
Scalability | Gram-scale demonstrated | Not feasible |
Key Limitation | Low cumulative yield | Polymerization side reactions |
The stepwise protocol’s robustness is evidenced by successful crystal structure determination of all intermediates – a feat unachieved via one-pot methods. Future developments may explore continuous-flow systems with precise TfOH addition to mitigate limitations [3].
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